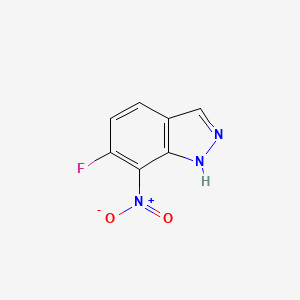

6-Fluoro-7-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULSSLFCOUQDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-7-nitro-1H-indazole

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and approved pharmaceuticals. As a bioisostere of indole, the indazole nucleus offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it a versatile framework for designing targeted therapeutics. Within this class, 6-Fluoro-7-nitro-1H-indazole emerges as a pivotal synthetic intermediate. The strategic placement of a fluorine atom and a nitro group—both potent electron-withdrawing groups—on the benzene ring profoundly influences the molecule's electronic distribution, reactivity, and metabolic stability.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It explains the causality behind analytical methodologies and offers field-proven insights into its characterization, ensuring a robust foundation for its application in discovery and development pipelines.

Molecular Identity and Structural Attributes

This compound is a substituted aromatic heterocycle. Its structure is defined by a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted at positions 6 and 7.

-

Molecular Formula: C₇H₄FN₃O₂

-

Molecular Weight: 181.12 g/mol

-

CAS Registry Number: 1279869-26-9

The fluorine atom at C6 and the nitro group at C7 significantly lower the electron density of the aromatic system. This has direct implications for the acidity of the N-H proton on the pyrazole ring and the molecule's potential for engaging in specific intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition in biological systems.

The Ascendant Role of Fluorine in Nitroindazole-Based Drug Discovery: A Technical Guide to Biological Activity

Foreword: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a cornerstone of molecular design.[1][2] This is not a matter of mere substitution but a nuanced approach to augmenting the pharmacological prowess of bioactive molecules. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][3] Within this paradigm, the fluorinated nitroindazole core has garnered significant attention, demonstrating a remarkable breadth of biological activities that span from oncology to infectious diseases. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of fluorinated nitroindazoles, offering a technical resource for researchers, scientists, and drug development professionals.

I. The Fluorinated Nitroindazole Scaffold: A Privileged Motif in Drug Design

The indazole ring system, a bicyclic heteroaromatic structure, is a well-established pharmacophore. The introduction of a nitro group, particularly at the 5- or 7-position, often imparts significant biological activity, in part due to its electron-withdrawing nature and its potential for bioreductive activation under hypoxic conditions.[4] The subsequent addition of fluorine atoms to the indazole core or to appended substituents can dramatically enhance the therapeutic potential of these molecules.

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of the drug.[2]

-

Increased Lipophilicity and Membrane Permeability: Fluorination can increase a molecule's lipophilicity, facilitating its passage through cellular membranes to reach intracellular targets.[1]

-

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a compound's ionization state and its interaction with biological targets.

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein, thereby increasing binding affinity and potency.

II. Synthesis of Fluorinated Nitroindazoles: Enabling the Exploration of Chemical Space

The synthesis of fluorinated nitroindazoles is a critical first step in the exploration of their biological potential. A variety of synthetic strategies have been developed to introduce fluorine and nitro functionalities onto the indazole scaffold.

General Synthetic Strategies:

While a universal, one-size-fits-all protocol does not exist, the synthesis of fluorinated nitroindazoles often involves a multi-step process that may include:

-

Nitration of a fluorinated indazole precursor: This is a common approach where a pre-existing fluorinated indazole is subjected to nitrating conditions to introduce the nitro group.

-

Fluorination of a nitroindazole precursor: Conversely, a nitroindazole scaffold can be subjected to fluorination using various reagents. Recent advances in late-stage fluorination techniques have made this approach increasingly viable.[5]

-

Cyclization of appropriately substituted precursors: Building the indazole ring from acyclic or other cyclic precursors that already contain the desired fluorine and nitro substituents is another powerful strategy.

A general synthetic scheme for a 7-nitroindazole derivative is outlined below.

Caption: A generalized workflow for the synthesis of a fluorinated nitroindazole derivative.

III. Diverse Biological Activities of Fluorinated Nitroindazoles

The fluorinated nitroindazole scaffold has proven to be a versatile platform for the development of therapeutic agents with a wide range of biological activities.

A. Anticancer Activity

Nitroaromatic compounds, including nitroindazoles, have been investigated for their potential as anticancer agents, often leveraging the hypoxic environment of solid tumors for selective activation.[6] Fluorination can further enhance their anticancer properties.

Mechanism of Action: The anticancer activity of many nitroaromatic compounds is linked to their bioreductive activation under hypoxic conditions, which are prevalent in solid tumors. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates that can induce DNA damage and oxidative stress, ultimately leading to cancer cell death. Fluorination can enhance the potency of these compounds and improve their pharmacokinetic profiles.[7]

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-Alkyl-Nitroimidazoles | MDA-MB-231 (Breast) | As low as 16.7 | [8] |

| N-Alkyl-Nitroimidazoles | A549 (Lung) | Variable | [8] |

| Nitroimidazole Derivatives | 4T1 (Breast), A549 (Lung) | 1.5 - 18.8 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10][11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated nitroindazole compounds for 72 hours.[9]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of compounds.

B. Antiparasitic Activity

Fluorinated nitroindazoles have shown significant promise as antiparasitic agents, particularly against protozoan parasites such as Leishmania.

Mechanism of Action: The antiparasitic activity of nitroaromatic compounds is often attributed to their ability to generate reactive oxygen species (ROS) and induce oxidative stress within the parasite. The nitro group can be reduced by parasitic nitroreductases to form radical species that are toxic to the parasite.

Experimental Protocol: In Vitro Anti-Leishmanial Assay (Leishmania amazonensis)

This protocol outlines the steps for evaluating the in vitro activity of fluorinated nitroindazoles against Leishmania amazonensis amastigotes, the clinically relevant stage of the parasite.[12][13]

Step-by-Step Methodology:

-

Macrophage Seeding: Plate J774 macrophages at a concentration of 5 x 10^4 cells/well in a 96-well plate and incubate for 4 hours at 37°C with 5% CO2 to allow for adherence.[13]

-

Parasite Infection: Infect the adherent macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 25:1 and incubate overnight at 32°C with 5% CO2.[13]

-

Removal of Extracellular Parasites: The following day, wash the wells with warm PBS to remove any non-internalized parasites.[13]

-

Compound Treatment: Add fresh medium containing serial dilutions of the fluorinated nitroindazole compounds to the infected macrophages and incubate for 96 hours at 32°C with 5% CO2.[13]

-

Viability Assessment: Assess the viability of the intracellular amastigotes using a suitable method, such as a colorimetric assay with a substrate like CENTA for parasites expressing beta-lactamase, or by microscopic counting.[13]

-

Data Analysis: Determine the IC50 value of the compounds against the intracellular amastigotes.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

- 10. atcc.org [atcc.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. med.nyu.edu [med.nyu.edu]

- 13. med.nyu.edu [med.nyu.edu]

6-Fluoro-7-nitro-1H-indazole: A Strategic Building Block for Modern Medicinal Chemistry

Abstract

The indazole scaffold is a cornerstone of contemporary drug discovery, recognized as a privileged structure in a multitude of pharmacologically active agents.[1] Within this class, 6-fluoro-7-nitro-1H-indazole emerges as a highly versatile and strategically important chemical building block. The unique electronic arrangement of a fluorine atom positioned ortho to a strongly electron-withdrawing nitro group imparts a distinct reactivity profile, opening avenues for diverse and selective functionalization. This technical guide provides an in-depth exploration of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a comprehensive analysis of its reactivity, focusing on N-alkylation, nitro group reduction, and nucleophilic aromatic substitution at the C-6 position. Detailed, field-tested protocols are provided to empower chemists to effectively harness the synthetic potential of this valuable intermediate.

The Strategic Value of the this compound Core

The indazole nucleus, a bioisostere of indole, is a key feature in numerous therapeutic agents, from kinase inhibitors like Pazopanib to antiemetics such as Granisetron.[1] The value of this compound lies in the synergistic interplay of its substituents:

-

The Indazole Core: Provides a rigid, aromatic scaffold adept at forming critical hydrogen bonds and engaging in pi-stacking interactions within protein binding sites.

-

The 7-Nitro Group: A powerful electron-withdrawing group that significantly influences the molecule's reactivity. It sterically directs N-alkylation to the N-2 position and activates the C-6 position for nucleophilic attack.[2] Furthermore, its reduction to a versatile amino group is a gateway to a vast chemical space for library synthesis.[3]

-

The 6-Fluoro Group: This atom serves as a synthetically valuable handle. Activated by the ortho-nitro group, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of O-, N-, and S-based nucleophiles.[4] Fluorine substitution can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and improved binding affinity.

This combination of features makes this compound a trifunctionalized building block, offering multiple, orthogonal handles for molecular elaboration in drug discovery programs.

Synthesis Pathway and Physicochemical Properties

Proposed Synthesis of this compound

The proposed synthesis starts from 2-methyl-4-fluoroaniline, proceeding through nitration and subsequent diazotization followed by intramolecular cyclization.

References

- 1. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ambeed [ambeed.com]

The Indazole Nucleus: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active compounds.[3][4] From early anti-inflammatory agents to modern-day targeted cancer therapies, the journey of substituted indazoles is a compelling narrative of chemical innovation and evolving biological understanding. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted indazole compounds, offering insights into the causality behind experimental choices and providing detailed methodologies for their synthesis and application.

A Historical Perspective: From Classical Cyclizations to Modern Innovations

The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer, who first reported its synthesis in 1883.[5][6][7][8][9] Early synthetic methods were often characterized by harsh reaction conditions and limited substrate scope. A notable classical method is the Davis-Beirut reaction , which provides an efficient route to 2H-indazoles and indazolones from o-nitrobenzylamines.[10][11][12][13][14] This reaction, which can be catalyzed by either acid or base, is valued for its use of inexpensive starting materials and avoidance of toxic metals.[10][11]

The 20th and early 21st centuries witnessed a paradigm shift in the synthesis of substituted indazoles, driven by the advent of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Heck, and Buchwald-Hartwig reactions revolutionized the construction of the indazole core, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity.[15][16] More recently, C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of functionalized indazoles, allowing for the direct formation of C-C and C-N bonds.[3][17][18][19][20][21]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is dictated by factors such as desired substitution pattern, available starting materials, and scalability. The following table provides a comparative overview of key synthetic methodologies.

| Synthetic Method | Typical Starting Materials | Key Advantages | Key Limitations |

| Davis-Beirut Reaction | o-Nitrobenzylamines | Metal-free, inexpensive starting materials, good for 2H-indazoles.[2][10][11] | Can have limited substrate scope and may require optimization.[2] |

| Palladium-Catalyzed Cross-Coupling | Halogenated precursors, boronic acids, amines, etc. | High yields, broad functional group tolerance, good regioselectivity.[15][16] | Requires expensive and potentially toxic metal catalysts and ligands.[2] |

| Rhodium/Copper-Catalyzed C-H Activation | Imidates, nitrosobenzenes, azobenzenes.[3][17][18] | High atom economy, direct functionalization, access to complex structures.[2][18] | Can require specific directing groups and optimization of reaction conditions. |

| [3+2] Dipolar Cycloaddition | Sydnones and arynes | Excellent yields and regioselectivity for 2H-indazoles, mild conditions.[2] | Requires synthesis of sydnone precursors.[2] |

The Rise of Indazoles in Targeted Therapy: Mechanism of Action

The therapeutic significance of substituted indazoles skyrocketed with the discovery of their ability to act as potent protein kinase inhibitors.[22][23] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[22] Indazole-based drugs, such as Pazopanib and Axitinib , have emerged as key players in the treatment of various cancers, including renal cell carcinoma.[22][24][25][26][27]

These drugs primarily function as ATP-competitive inhibitors of vascular endothelial growth factor receptors (VEGFRs).[24][28] By binding to the ATP-binding pocket of the kinase domain of VEGFR, they block the downstream signaling pathways that are critical for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[24][28][29][30][31][32][] The inhibition of the VEGF signaling pathway ultimately leads to a reduction in tumor growth and vascularity.[24]

Visualizing the VEGF Signaling Pathway and Inhibition

The following diagram illustrates the VEGF signaling pathway and the mechanism of action of indazole-based kinase inhibitors.

Caption: Mechanism of action of indazole-based VEGFR inhibitors.

Experimental Protocols: A Guide to Synthesis

To provide a practical understanding of the synthesis of substituted indazoles, this section outlines a detailed, self-validating protocol for a modern synthetic method.

Protocol: Rhodium/Copper-Catalyzed C-H Activation for 1H-Indazole Synthesis

This protocol describes the synthesis of 3-substituted 1H-indazoles via a rhodium/copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes.[3][17][18]

Materials:

-

Imidate ester (1.0 eq)

-

Nitrosobenzene (1.2 eq)

-

[RhCp*Cl2]2 (2.5 mol%)

-

Cu(OAc)2 (20 mol%)

-

AgSbF6 (10 mol%)

-

tert-Amyl alcohol (solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction tube, add the imidate ester, nitrosobenzene, [RhCp*Cl2]2, Cu(OAc)2, and AgSbF6.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add tert-amyl alcohol via syringe.

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 1H-indazole.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow for the rhodium/copper-catalyzed synthesis of 1H-indazoles.

Caption: Workflow for Rh/Cu-catalyzed 1H-indazole synthesis.

Therapeutic Applications and Future Perspectives

The therapeutic landscape of substituted indazoles is dominated by their application in oncology.[4][22][34][35] Beyond Pazopanib and Axitinib, other indazole-containing drugs like Niraparib (a PARP inhibitor for ovarian cancer) and Entrectinib (a kinase inhibitor for ROS1-positive non-small cell lung cancer) have gained regulatory approval.[36] The versatility of the indazole scaffold has also led to its exploration in other therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.[1][34]

The future of indazole-based drug discovery lies in the development of more selective and potent inhibitors, as well as the exploration of novel biological targets. The continued advancement of synthetic methodologies, particularly in the realm of C-H activation and flow chemistry, will undoubtedly accelerate the discovery of new indazole-containing drug candidates with improved therapeutic profiles.[37]

Conclusion

The journey of substituted indazole compounds from their initial discovery to their current status as life-saving therapeutics is a testament to the power of chemical synthesis and medicinal chemistry. The evolution of synthetic strategies has not only provided access to a vast chemical space but has also enabled a deeper understanding of the structure-activity relationships that govern their biological activity. As our understanding of disease biology continues to grow, the privileged indazole scaffold is poised to remain a critical component in the development of the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Fischer indole synthesis [ouci.dntb.gov.ua]

- 9. Fischer indole synthesis [ouci.dntb.gov.ua]

- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

- 22. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 25. research-portal.uu.nl [research-portal.uu.nl]

- 26. Concise drug review: pazopanib and axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] Concise drug review: pazopanib and axitinib. | Semantic Scholar [semanticscholar.org]

- 28. benchchem.com [benchchem.com]

- 29. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cusabio.com [cusabio.com]

- 31. aacrjournals.org [aacrjournals.org]

- 32. ahajournals.org [ahajournals.org]

- 34. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 36. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties of 6-Fluoro-7-nitro-1H-indazole

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The strategic substitution on the indazole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide focuses on the theoretical and computational characterization of a specific, promising derivative: 6-Fluoro-7-nitro-1H-indazole. The introduction of a fluorine atom and a nitro group is anticipated to significantly modulate the electronic and steric profile of the parent indazole, potentially enhancing its biological activity and target specificity.

This document provides a comprehensive theoretical framework for understanding the intrinsic properties of this compound. By leveraging established computational methodologies, such as Density Functional Theory (DFT), we can predict and analyze its molecular structure, electronic characteristics, spectroscopic signatures, and reactivity. This in-silico approach is an indispensable tool in modern drug discovery, enabling the rational design of novel therapeutics by providing deep insights into molecular behavior before embarking on extensive synthetic and experimental work.[3][4] The methodologies and analyses presented herein are grounded in practices widely accepted and validated in the scientific community for the study of similar heterocyclic systems.[5][6]

Computational Methodology: A Self-Validating System

The theoretical investigation of this compound is centered around a robust computational workflow designed to ensure the accuracy and reliability of the predicted properties. The choice of computational methods and parameters is critical for obtaining results that correlate well with experimental data.

Workflow for Theoretical Property Prediction

Caption: Workflow for the theoretical prediction of molecular properties.

Step-by-Step Computational Protocol

-

Structure Preparation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D format.

-

Geometry Optimization: The initial 3D structure is optimized to its lowest energy conformation using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules, providing a good balance between accuracy and computational cost.[5]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This step also yields thermodynamic data such as zero-point vibrational energy.

-

Electronic Property Calculation: The optimized structure is used to calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The Molecular Electrostatic Potential (MEP) is also mapped onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.

-

Spectroscopic Simulation:

-

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities are calculated to generate a theoretical IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) are predicted using the Gauge-Including Atomic Orbital (GIAO) method.[7]

-

UV-Vis Spectroscopy: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.

-

-

Calculation of Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from the HOMO and LUMO energies. These parameters provide insights into the molecule's overall reactivity.

Theoretical Results and Discussion

Molecular Geometry

The optimized geometry of this compound would reveal a nearly planar indazole ring system. The nitro group is expected to be slightly twisted out of the plane of the benzene ring due to steric hindrance with the adjacent fluorine atom.

| Parameter | Predicted Value |

| Bond Length (C6-F) | ~1.35 Å |

| Bond Length (C7-N) | ~1.47 Å |

| Bond Angle (F-C6-C5) | ~118° |

| Bond Angle (N-C7-C1) | ~121° |

| Dihedral Angle (C6-C7-N-O) | ~10-20° |

Note: These are representative values based on similar structures and would be precisely determined by the DFT calculations.

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.0 to -8.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 to -3.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A smaller gap suggests higher reactivity. |

The HOMO is likely to be localized over the indazole ring, while the LUMO is expected to be concentrated on the nitro group, highlighting its electron-withdrawing nature.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For this compound, the most negative potential (red regions) would be located around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. The most positive potential (blue regions) would be found around the hydrogen atoms, particularly the N-H proton.

Spectroscopic Signatures (Simulated)

Theoretical spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

-

¹H NMR: The proton on the nitrogen (N1-H) is expected to be the most deshielded, appearing at a high chemical shift. The aromatic protons will show characteristic splitting patterns influenced by the fluorine and nitro substituents.

-

¹³C NMR: The carbon atom attached to the fluorine (C6) will exhibit a large chemical shift and a characteristic C-F coupling constant. The carbon attached to the nitro group (C7) will also be significantly deshielded.

-

IR Spectroscopy: The simulated IR spectrum would show characteristic vibrational frequencies for the N-H stretch (around 3300-3400 cm⁻¹), the aromatic C-H stretches (around 3000-3100 cm⁻¹), the N-O stretches of the nitro group (asymmetric and symmetric stretches around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-F stretch (around 1200-1300 cm⁻¹).[8][9]

Chemical Reactivity

Global reactivity descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Predicted Value Range | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.75 - 5.75 | The molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.0 - 2.5 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.20 - 0.25 | A higher value indicates greater reactivity. |

The presence of the electron-withdrawing fluoro and nitro groups is expected to result in a relatively high electronegativity and chemical hardness, suggesting a molecule that is stable but with specific reactive sites as indicated by the MEP.

Potential Applications in Drug Discovery

The theoretical properties of this compound suggest its potential as a scaffold for the development of targeted therapeutics. The defined regions of positive and negative electrostatic potential can guide the design of derivatives with improved binding affinity to biological targets. For instance, the nitro group could act as a hydrogen bond acceptor in a protein's active site.

Molecular Docking Workflow

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound with a specific protein target.[10][11]

Caption: A typical workflow for molecular docking studies.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing a suite of computational techniques, we can gain a deep understanding of its structural, electronic, spectroscopic, and reactive properties. This in-silico analysis provides a robust foundation for further experimental investigation and serves as a valuable resource for researchers and scientists in the field of drug development. The insights gleaned from these theoretical studies can significantly accelerate the design and synthesis of novel indazole-based therapeutic agents with enhanced efficacy and specificity.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unlocking the Potential of 6-Fluoro-7-nitro-1H-indazole: A Guide to Uncharted Research Territories

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine and nitro functionalities can dramatically modulate a molecule's physicochemical and biological properties, offering a tantalizing avenue for novel drug discovery. This guide illuminates the untapped potential of a unique, yet underexplored molecule: 6-Fluoro-7-nitro-1H-indazole . While direct experimental data for this compound remains scarce in the public domain, its structural motifs suggest a wealth of research opportunities. This document serves as a technical roadmap, proposing potential synthetic routes, exploring its chemical reactivity, and delineating promising research areas in medicinal chemistry, grounded in the established knowledge of analogous structures.

The Compound in Focus: Physicochemical Landscape

This compound (CAS No. 1279869-26-9) presents a fascinating convergence of functionalities.[3] The indazole core provides a rigid, bicyclic aromatic system amenable to diverse chemical modifications. The strategic placement of a fluorine atom at the 6-position and a nitro group at the 7-position is anticipated to profoundly influence its electronic properties, pKa, and metabolic stability.

Key Structural Features and Their Implications:

-

Indazole Core: A "privileged scaffold" in drug discovery, known for its ability to mimic indole and benzimidazole in biological systems, often with improved pharmacokinetic profiles.[4]

-

6-Fluoro Substituent: The high electronegativity of fluorine can alter the acidity of the N-H bond, influence binding interactions through hydrogen bonding and dipole moments, and block metabolic oxidation at that position, potentially enhancing bioavailability and half-life.

-

7-Nitro Substituent: A strong electron-withdrawing group, the nitro functionality is expected to decrease the electron density of the aromatic system, impacting its reactivity. Furthermore, nitroaromatic compounds are known prodrug moieties, susceptible to bioreduction in hypoxic environments, a feature that can be exploited for targeted therapies.[5] 7-Nitroindazole itself is a known inhibitor of neuronal nitric oxide synthase (nNOS).[6][7]

Navigating the Synthetic Landscape: Proposed Routes to this compound

Proposed Synthetic Workflow:

The most logical starting material would be 2-amino-4-fluoro-3-nitrotoluene . The synthesis would proceed through diazotization followed by intramolecular cyclization.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol: A Hypothetical Approach

Objective: To synthesize this compound from 2-amino-4-fluoro-3-nitrotoluene.

Materials:

-

2-amino-4-fluoro-3-nitrotoluene

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ice

-

Suitable organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of the Diazonium Salt:

-

Suspend 2-amino-4-fluoro-3-nitrotoluene (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Intramolecular Cyclization:

-

Gently warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is often spontaneous but may require gentle heating to proceed to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Potential Research Avenues in Medicinal Chemistry

The unique combination of a privileged scaffold with strategically placed electron-withdrawing and metabolically robust substituents makes this compound a compelling candidate for several therapeutic areas.

Kinase Inhibitors: Targeting Oncogenic Signaling

The indazole core is a well-established hinge-binding motif in numerous kinase inhibitors.[8] The 6-fluoro substituent can enhance binding affinity and selectivity, while the 7-nitro group offers a point for further derivatization or could contribute to binding interactions.

Proposed Research Workflow:

Caption: Workflow for developing kinase inhibitors from this compound.

Key Kinase Targets to Investigate:

| Kinase Family | Rationale for Targeting |

| FGFR (Fibroblast Growth Factor Receptors) | Indazole derivatives have shown potent inhibitory activity against FGFRs. The 6-fluoro substitution could enhance potency.[8] |

| VEGFR (Vascular Endothelial Growth Factor Receptors) | Pazopanib, a VEGFR inhibitor, features an indazole core. |

| CDKs (Cyclin-Dependent Kinases) | The indazole scaffold is present in several CDK inhibitors. |

Bioisosteric Replacement and Fragment-Based Drug Design

This compound can serve as a valuable fragment or a bioisosteric replacement for other bicyclic heterocycles like indole or benzimidazole in existing drug candidates.[4] This can lead to improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.

Hypoxia-Activated Prodrugs for Oncology

The 7-nitro group is a key feature for potential application as a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, the nitro group can be reduced by nitroreductase enzymes to a cytotoxic amine, leading to targeted cancer cell killing.

Proposed Mechanism of Action:

Caption: Proposed bioactivation of this compound in a hypoxic environment.

Exploring Chemical Reactivity: A Versatile Synthetic Intermediate

Beyond its potential as a bioactive molecule, this compound can serve as a versatile building block for the synthesis of more complex molecules.

-

N-Alkylation and N-Arylation: The indazole nitrogen atoms can be readily functionalized to introduce various substituents, allowing for the exploration of a wide chemical space.

-

Reduction of the Nitro Group: The 7-nitro group can be reduced to a 7-amino group, which can then be further modified through diazotization, acylation, or other transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and fluoro groups may activate the benzene ring towards nucleophilic aromatic substitution, allowing for the introduction of other functionalities.

Conclusion and Future Directions

This compound stands as a molecule of significant, yet largely unexplored, potential. Its unique combination of a privileged indazole scaffold with fluorine and nitro substituents positions it as a highly promising starting point for the development of novel therapeutics, particularly in oncology. The proposed synthetic routes are grounded in well-established chemical principles, and the suggested research avenues in medicinal chemistry are supported by the known activities of structurally related compounds. It is our firm belief that the exploration of this molecule and its derivatives will yield valuable insights and potentially lead to the discovery of next-generation therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1279869-26-9|this compound|BLD Pharm [bldpharm.com]

- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 7. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 6-Fluoro-7-nitro-1H-indazole

Abstract

This document provides a comprehensive guide for the synthesis of 6-Fluoro-7-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The protocol details a robust and reproducible method starting from the commercially available precursor, 2-fluoro-6-nitroaniline. The synthesis proceeds via a classical diazotization reaction followed by an intramolecular cyclization. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure both high-yield synthesis and operational safety.

Introduction & Significance

Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized as privileged scaffolds due to their presence in a multitude of biologically active compounds.[1] As bioisosteres of indoles, they exhibit a wide range of therapeutic activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects.[1][2] The incorporation of fluorine and nitro functional groups into the indazole core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical modification and can be a key pharmacophore in its own right.

The synthesis of this compound from 2-fluoro-6-nitroaniline is an efficient route that leverages the inherent reactivity of the ortho-substituted aniline. The process involves two primary transformations:

-

Diazotization: The conversion of the primary amino group of 2-fluoro-6-nitroaniline into a diazonium salt using nitrous acid, generated in situ.[3][4]

-

Intramolecular Cyclization: The spontaneous ring-closure of the resulting diazonium intermediate to form the stable bicyclic indazole system.[5][6][7]

This application note provides a validated, step-by-step protocol designed for clarity and successful execution in a standard laboratory setting.

Reaction Mechanism & Scientific Rationale

The synthesis is a classic example of indazole formation from an ortho-substituted aniline. The strategic placement of the fluoro and nitro groups on the starting material directs the regiochemistry of the final product.

Step 1: Diazotization of 2-fluoro-6-nitroaniline

The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺).[4] The primary amine of 2-fluoro-6-nitroaniline acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule generate the aryl diazonium salt.

This entire process is conducted at low temperatures (0–5 °C) for a critical reason: aryl diazonium salts are thermally unstable and can decompose, sometimes explosively if isolated in a dry state.[8] The low temperature ensures the stability of the diazonium intermediate in solution, allowing it to proceed to the next step.

Step 2: Intramolecular Electrophilic Cyclization

The newly formed diazonium group is a superb leaving group (N₂). The ortho-position, activated by the electron-donating character of the implicit C-H bond and facilitated by the overall electronic environment, attacks the carbon atom bearing the diazonium group. This intramolecular cyclization results in the formation of the five-membered pyrazole ring fused to the benzene ring, with the concomitant expulsion of nitrogen gas. This cyclization is often spontaneous upon formation of the diazonium salt.[5][9]

Caption: Fig. 1: High-level overview of the synthetic pathway.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | M.P. (°C) | Density | Hazards |

| 2-Fluoro-6-nitroaniline | 369-36-8 | 156.11 | 96-98 | - | Toxic, Irritant |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 271 | 2.168 g/cm³ | Oxidizer, Toxic, Environmental Hazard |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | -114 | 1.18 g/mL (37%) | Corrosive, Severe Irritant |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | -83.6 | 0.902 g/mL | Flammable, Irritant |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 (dec.) | 2.20 g/cm³ | Mild Irritant |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 1124 | 2.66 g/cm³ | Mild Irritant |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 0 | 1.00 g/mL | Non-hazardous |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

-

Dropping funnel (60 mL)

-

Digital thermometer with probe

-

Ice-water bath

-

Magnetic stirrer hotplate

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Silica gel for column chromatography (if required)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[10]

Detailed Experimental Protocol

Preparation of the Diazonium Salt Solution (In Situ)

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

-

Dissolution of Aniline: To the flask, add 2-fluoro-6-nitroaniline (5.00 g, 32.0 mmol, 1.0 equiv.). Add 50 mL of concentrated hydrochloric acid. Stir the mixture to form a slurry. Cool the mixture to 0-5 °C. The aniline salt may not fully dissolve, which is acceptable.

-

Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.43 g, 35.2 mmol, 1.1 equiv.) in 15 mL of deionized water. Cool this solution in an ice bath.

-

Diazotization: Carefully draw the cold sodium nitrite solution into the dropping funnel. Add the nitrite solution dropwise to the stirred aniline slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A slight evolution of gas (nitrogen) may be observed.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The mixture should become a clearer, yellowish solution.

Intramolecular Cyclization and Work-up

-

Cyclization: After the 30-minute stir, slowly allow the reaction mixture to warm to room temperature over approximately 1 hour. Vigorous gas evolution (N₂) will occur as the cyclization proceeds and the product precipitates. Continue stirring at room temperature for an additional 2 hours.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) to remove residual acid and salts.

-

Neutralization: Transfer the crude solid to a beaker containing 100 mL of a saturated sodium bicarbonate solution and stir for 20 minutes to neutralize any remaining acid.

-

Final Filtration: Filter the solid again, wash with deionized water (2 x 50 mL), and then with a small amount of cold ethyl acetate to aid in drying.

-

Drying: Dry the resulting light yellow to tan solid under vacuum to a constant weight.

Purification (Optional, if required)

The crude product is often of sufficient purity for many applications. If further purification is needed, recrystallization or column chromatography can be employed.

-

Recrystallization: A suitable solvent system is typically an ethanol/water or toluene/heptane mixture.[11] Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity is observed. Allow to cool slowly to form crystals.

-

Column Chromatography: A silica gel column eluted with a gradient of ethyl acetate in hexanes is an effective method for removing impurities.

Caption: Fig. 2: Step-by-step experimental workflow diagram.

Safety Precautions & Hazard Management

Safe execution of this protocol is paramount. All operations must be conducted in a well-ventilated fume hood while wearing appropriate PPE.

| Chemical | Hazard | Mitigation Measures |

| 2-Fluoro-6-nitroaniline | Toxic upon inhalation, ingestion, or skin contact. Irritant. | Handle in a fume hood. Avoid creating dust. Wear gloves and safety goggles. |

| Sodium Nitrite | Strong Oxidizer. May intensify fire.[12] Highly Toxic if swallowed. [10] Can cause methemoglobinemia.[13] | Store away from combustible materials.[14][15] Do not ingest. In case of ingestion, seek immediate medical attention.[14] Use only in well-ventilated areas.[15] |

| Hydrochloric Acid | Highly Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. | Handle with extreme care. Wear acid-resistant gloves, goggles, and a lab coat. Ensure an eyewash station and safety shower are accessible. |

| Aryl Diazonium Salts | Potentially Explosive. While generally stable in cold aqueous solution, they should never be isolated or allowed to dry out. | Keep the reaction mixture cold. Do not attempt to isolate the diazonium salt intermediate. Quench any residual diazonium species if the reaction is aborted. |

| Ethyl Acetate | Flammable liquid and vapor. Eye and respiratory irritant. | Keep away from ignition sources. Use in a well-ventilated fume hood. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the N-H proton of the indazole ring. The N-H proton is typically a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit splitting patterns influenced by the fluorine and nitro substituents. For example, in a related compound, 6-nitro-1H-indazole-3-carbaldehyde, the proton at the 7-position is significantly deshielded by the adjacent nitro group.[16]

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments. The carbon atom attached to the nitro group (C-7) is expected to be significantly downfield.[16]

-

¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₇H₄FN₃O₂ (M.W. = 181.13 g/mol ) should be observed.

-

Melting Point (M.P.): A sharp melting point range indicates high purity of the crystalline solid.

Expected Results & Troubleshooting

| Parameter | Expected Value |

| Theoretical Yield | 5.79 g (based on 5.00 g starting material) |

| Typical Actual Yield | 75-85% |

| Appearance | Light yellow to tan crystalline solid |

| Purity (by ¹H NMR) | >95% (crude) |

Troubleshooting:

-

Low Yield: May result from incomplete diazotization (temperature too high, insufficient acid) or side reactions. Ensure the temperature is strictly controlled below 5 °C during nitrite addition.

-

Dark/Tarry Product: Can indicate decomposition of the diazonium salt due to excessive temperature or prolonged reaction times before cyclization.

-

Incomplete Reaction: If starting material is observed after the reaction, extend the stirring time at room temperature or ensure sufficient acid was used to fully protonate the amine.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. chemtradelogistics.com [chemtradelogistics.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

- 16. benchchem.com [benchchem.com]

Application Note: A Validated Protocol for the Synthesis of 6-Fluoro-7-nitro-1H-indazole

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 6-Fluoro-7-nitro-1H-indazole, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the formation of the indazole core via a diazotization and cyclization reaction, followed by a regioselective nitration. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution.

Introduction

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, which include anti-cancer, anti-inflammatory, and neuroprotective properties[1]. The specific functionalization of the indazole ring is crucial for modulating its interaction with biological targets. This compound is a valuable synthetic intermediate, with the fluoro and nitro groups serving as handles for further chemical modifications, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine.

This document outlines a reliable synthetic route starting from commercially available 4-fluoro-2-methylaniline. The synthesis proceeds through two key transformations:

-

Indazole Formation: Cyclization of the starting aniline derivative to form the 6-fluoro-1H-indazole core.

-

Regioselective Nitration: Introduction of a nitro group at the C7 position of the indazole ring.

The causality behind each procedural step, including the choice of reagents and reaction conditions, is explained to provide a deeper understanding of the synthesis.

Synthetic Scheme

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | ≥98% | Sigma-Aldrich |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Fisher Scientific |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% | Sigma-Aldrich |

| Nitric Acid (conc.) | HNO₃ | 63.01 | 70% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |

| Deionized Water | H₂O | 18.02 | - | In-house |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Step 1: Synthesis of 6-Fluoro-1H-indazole

This procedure is adapted from established methods for indazole synthesis from o-toluidine derivatives[1]. The reaction involves diazotization of the amine followed by intramolecular cyclization.

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated hydrochloric acid (40 mL) and water (40 mL). Cool the solution to 0°C in an ice-salt bath.

-

Slowly add 4-fluoro-2-methylaniline (5.0 g, 39.9 mmol) to the stirred acidic solution while maintaining the temperature between 0 and 5°C.

-

Prepare a solution of sodium nitrite (3.03 g, 43.9 mmol) in water (15 mL). Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is observed.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for 2 hours. Gas evolution (N₂) will be observed as the cyclization proceeds.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield 6-fluoro-1H-indazole as a pale yellow solid.

Step 2: Synthesis of this compound

This step involves the electrophilic nitration of the 6-fluoro-1H-indazole. The electron-donating nature of the indazole ring system directs the incoming electrophile (NO₂⁺). The fluorine atom is a deactivating ortho-, para-director, while the fused pyrrole-like ring directs electrophiles to the C7 position. The nitration is expected to occur regioselectively at the C7 position. This procedure is based on standard nitration protocols for aromatic compounds[2].

Procedure:

-

In a 100 mL round-bottom flask, add concentrated sulfuric acid (20 mL) and cool it to 0°C in an ice-salt bath.

-

Slowly add 6-fluoro-1H-indazole (2.0 g, 14.7 mmol), in portions, to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 5°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mL, 16.2 mmol) to concentrated sulfuric acid (5 mL) at 0°C in a separate flask.

-

Add the cold nitrating mixture dropwise to the solution of 6-fluoro-1H-indazole over 20 minutes, maintaining the internal temperature at 0-5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).

-

Dry the solid under vacuum to afford this compound as a yellow solid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Characterization Data (Expected)

| Compound | Appearance | Yield (%) | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |

| 6-Fluoro-1H-indazole | Pale yellow solid | 60-70 | 148-150 | ~13.3 (br s, 1H), ~8.1 (s, 1H), ~7.8 (dd, 1H), ~7.4 (d, 1H), ~7.1 (ddd, 1H) |

| This compound | Yellow solid | 75-85 | >200 | ~13.8 (br s, 1H), ~8.4 (s, 1H), ~8.0 (dd, 1H), ~7.5 (t, 1H) |

Note: The NMR chemical shifts are approximate and should be confirmed by experimental data.

Safety and Handling

-

Concentrated Acids (H₂SO₄, HNO₃, HCl): These are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate PPE. Always add acid to water, never the other way around.

-

Nitration Reaction: Nitration reactions are highly exothermic and can run away if not properly controlled. Maintain strict temperature control and slow addition of reagents.

-

Sodium Nitrite: Toxic if swallowed. Avoid generating dust.

-

Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete diazotization or cyclization. | Ensure the temperature is maintained below 5°C during diazotization. Ensure sufficient heating time for cyclization. |

| Formation of multiple products in Step 2 | Over-nitration or side reactions. | Maintain strict temperature control at 0-5°C. Use the stoichiometric amount of nitric acid. |

| Product is difficult to purify | Presence of starting material or isomers. | Monitor the reaction closely by TLC to ensure completion. Optimize chromatography conditions. |

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in pharmaceutical and chemical research.

References

The Strategic Application of 6-Fluoro-7-nitro-1H-indazole in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: The Privileged Indazole Scaffold and the Impact of Strategic Substitution

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines and its ability to participate in a wide array of intermolecular interactions have cemented its status as a "privileged scaffold." This framework is present in numerous FDA-approved drugs, particularly in oncology, where it forms the core of potent kinase inhibitors.[2][3] The therapeutic potential of the indazole ring is significantly modulated by the nature and position of its substituents. This guide focuses on a particularly strategic, yet underexplored derivative: 6-Fluoro-7-nitro-1H-indazole .

While direct and extensive research on this compound is emerging, its true value lies in its potential as a highly versatile building block for the synthesis of novel therapeutics. The presence of both a fluorine atom and a nitro group at specific positions unlocks unique chemical properties and biological activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes, inferred therapeutic potential, and robust synthetic protocols to harness the power of this unique scaffold.

PART 1: The Rationale for this compound in Drug Design

The strategic placement of the fluoro and nitro groups on the indazole core is not arbitrary. Each substituent imparts distinct and often synergistic properties that can be exploited in drug design.

The Role of the 7-Nitro Group: A Precursor to Bioactivity

The nitro group at the 7-position is a powerful electron-withdrawing group that significantly influences the electronic properties of the indazole ring. More importantly, it serves as a versatile chemical handle for further synthetic transformations.

-

Modulation of Kinase Inhibition: Many indazole-based kinase inhibitors derive their potency from specific hydrogen bonding interactions with the hinge region of the kinase domain. The 7-nitro group can be reduced to a 7-amino group, which can then be further functionalized to create potent hydrogen bond donors or to introduce larger substituents that can access other pockets of the ATP-binding site.

-

Bio-reductive Activation: In hypoxic environments, such as those found in solid tumors, the nitro group can be bioreduced to cytotoxic species. This "prodrug" approach allows for targeted drug release in the tumor microenvironment, potentially reducing systemic toxicity.

-

Anti-parasitic Activity: Nitro-heterocyclic compounds have a long history in the treatment of parasitic infections.[4] The nitro group can be reduced by parasitic nitroreductases to generate radical species that are toxic to the parasite.[5] Derivatives of 6-nitro-1H-indazole have shown promising antileishmanial activity.[6][7]

The Impact of the 6-Fluoro Group: Enhancing "Drug-Like" Properties

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacokinetic and pharmacodynamic properties.[8][9][10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at the 6-position can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability.[8]

-

Increased Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with the target protein, leading to enhanced binding affinity and potency.[8][10]

-

Membrane Permeability: The lipophilicity of a molecule is a critical determinant of its ability to cross cell membranes. A single fluorine atom can increase lipophilicity, which can improve oral absorption and cell penetration.[8]

The combination of these two substituents in this compound creates a powerful platform for the development of novel therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.

PART 2: Potential Therapeutic Applications

Based on the known biological activities of related indazole derivatives, this compound is a promising starting point for the development of agents targeting several key therapeutic areas.

Oncology: Kinase Inhibition and Beyond

The indazole scaffold is a well-validated pharmacophore for kinase inhibitors.[3] Several approved anti-cancer drugs, such as Axitinib and Pazopanib, feature this core structure. The 7-amino group, readily accessible from the 7-nitro precursor, can be elaborated to target a wide range of kinases implicated in cancer progression.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of receptor tyrosine kinase signaling by a 6-fluoro-7-amino-indazole derivative.

Neurodegenerative and Inflammatory Disorders: Nitric Oxide Synthase (NOS) Inhibition

7-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxicity and inflammatory processes.[4][11][12] The fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for NOS isoforms.[3] Therefore, derivatives of this compound could be potent and selective nNOS inhibitors with potential applications in the treatment of neurodegenerative diseases, neuropathic pain, and chronic inflammation.

Infectious Diseases: Anti-parasitic and Antibacterial Agents

As previously mentioned, nitro-heterocycles are effective anti-parasitic agents. The this compound scaffold could be explored for the development of novel treatments for leishmaniasis, Chagas disease, and other parasitic infections. Furthermore, indazole derivatives have demonstrated antibacterial activity, suggesting that this scaffold could also be a starting point for the development of new antibiotics.[1]

PART 3: Experimental Protocols

The following protocols provide a framework for the synthesis and derivatization of this compound. These are generalized procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route, and while based on established chemical principles for indazole synthesis, it is illustrative due to the limited specific literature for this exact molecule.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Procedure:

-

Nitration of 2,3-Difluorobenzaldehyde:

-

To a stirred solution of 2,3-difluorobenzaldehyde in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-difluoro-6-nitrobenzaldehyde.

-

-

Cyclization to this compound:

-

Dissolve the 2,3-difluoro-6-nitrobenzaldehyde in a suitable solvent such as ethanol or n-butanol.

-

Add hydrazine hydrate and heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Protocol 2: Reduction of the Nitro Group and Subsequent N-Arylation

This protocol details the conversion of the nitro-indazole to the corresponding amino-indazole, a key intermediate for many applications, followed by a representative N-arylation reaction.

Workflow for Derivatization

Caption: Synthetic workflow for the derivatization of this compound.

Step-by-Step Procedure:

-

Reduction of this compound:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product to yield 7-amino-6-fluoro-1H-indazole.

-

-

Buchwald-Hartwig N-Arylation:

-